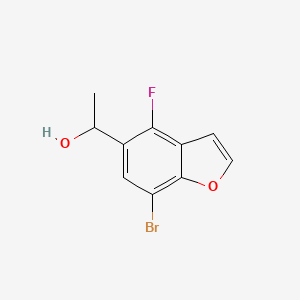
1-(7-Bromo-4-fluorobenzofuran-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromo-4-fluorobenzofuran-5-yl)ethan-1-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, along with an ethan-1-ol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(7-Bromo-4-fluorobenzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene in acetonitrile . Another approach includes the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Industrial production methods often involve the use of palladium nanoparticles to catalyze one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions .
Chemical Reactions Analysis
1-(7-Bromo-4-fluorobenzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield alcohols or hydrocarbons.
Substitution: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include (diacetoxyiodo)benzene, m-chloroperbenzoic acid, and palladium catalysts.
Scientific Research Applications
1-(7-Bromo-4-fluorobenzofuran-5-yl)ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Bromo-4-fluorobenzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms play a crucial role in its binding affinity and selectivity towards target proteins. The ethan-1-ol group enhances its solubility and bioavailability, facilitating its interaction with cellular components . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and signaling pathways .
Comparison with Similar Compounds
1-(7-Bromo-4-fluorobenzofuran-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one: This compound has a methoxy group instead of bromine and fluorine atoms, resulting in different chemical and biological properties.
5-Bromobenzofuran: Lacks the fluorine and ethan-1-ol groups, making it less versatile in certain applications.
2-Bromo-1-(2-fluorobenzofuran-5-yl)ethan-1-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H8BrFO2 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-(7-bromo-4-fluoro-1-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C10H8BrFO2/c1-5(13)7-4-8(11)10-6(9(7)12)2-3-14-10/h2-5,13H,1H3 |
InChI Key |
IWRAUYCZPJQHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C2C(=C1F)C=CO2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















